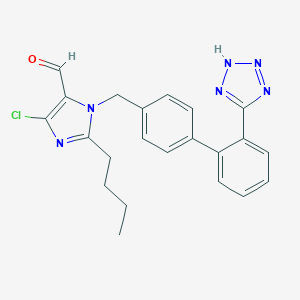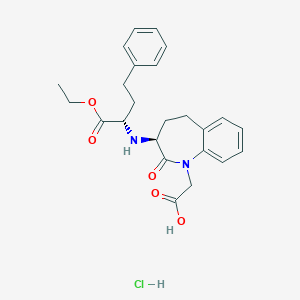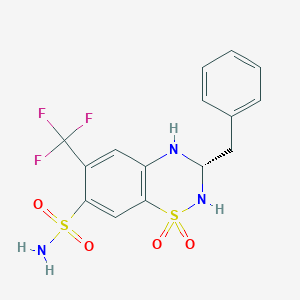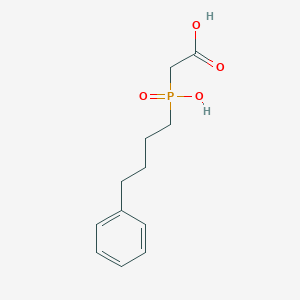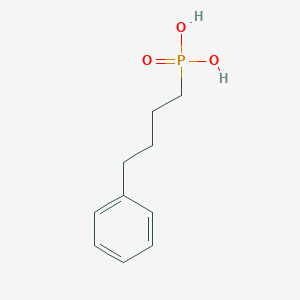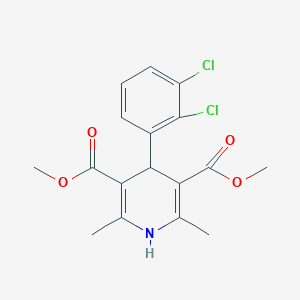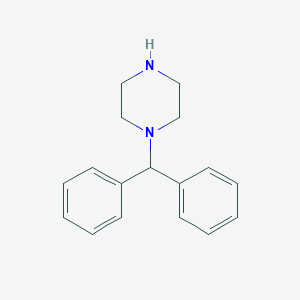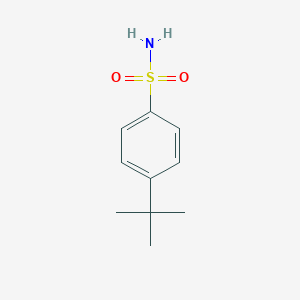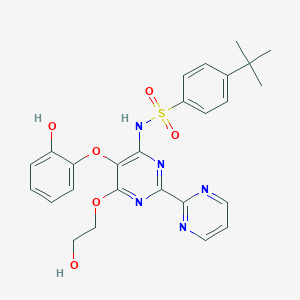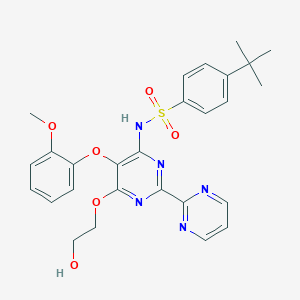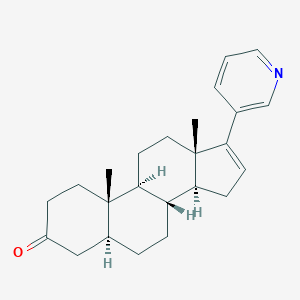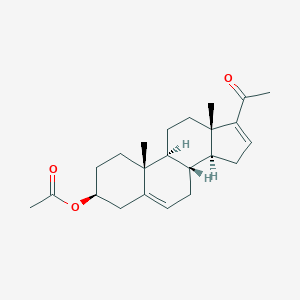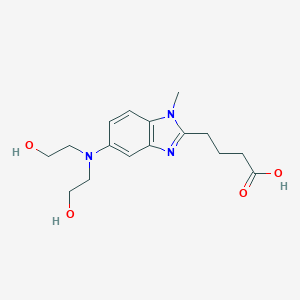
Dihydroxy Bendamustine
描述
Dihydroxy Bendamustine is a metabolite of Bendamustine, a nitrogen mustard drug used primarily in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . Bendamustine itself is a bifunctional alkylating agent that forms electrophilic alkyl groups, leading to intra- and inter-strand crosslinks between DNA bases, ultimately causing cell death .
作用机制
Target of Action
Dihydroxy Bendamustine, also known as Bendamustine, is primarily used in the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) . The primary targets of Bendamustine are both active and quiescent cells .
Mode of Action
Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases . This interaction with its targets leads to cell death .
Biochemical Pathways
It is known that bendamustine, like other bifunctional alkylators, crosslinks dna and produces single- and double-strand breaks . In vitro studies have demonstrated that Bendamustine causes more extensive and durable breaks than carmustine and cyclophosphamide .
Pharmacokinetics
Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 since the final phase represents <1 % of the area under the curve . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .
Result of Action
The result of Bendamustine’s action is cell death, achieved through the formation of intra- and inter-strand crosslinks between DNA bases . It is active against both active and quiescent cells .
Action Environment
The effect of hepatic/renal impairment on Bendamustine pharmacokinetics remains to be elucidated . Higher Bendamustine concentrations may be associated with an increased probability of nausea or infection . No clear exposure-efficacy response relationship has been observed . The findings support dosing based on body surface area for most patient populations .
生化分析
Biochemical Properties
Dihydroxy Bendamustine plays a significant role in biochemical reactions. It forms intra- and inter-strand crosslinks between DNA bases, resulting in cell death . It interacts with enzymes such as Cytochrome P450 (CYP) 1A2, which yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to apoptosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its function as an alkylating agent. It forms electrophilic alkyl groups that covalently bond to other molecules, causing intra- and inter-strand crosslinks between DNA bases . This results in cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Over time, it may also degrade, affecting its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models At certain thresholds, it may exhibit toxic or adverse effects
Metabolic Pathways
This compound is involved in metabolic pathways. It is primarily metabolized via hydrolysis to monohydroxy (HP1) and dihydroxy-bendamustine (HP2) metabolites with low cytotoxic activity . It also interacts with enzymes such as CYP1A2 .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Dihydroxy Bendamustine involves the hydrolysis of Bendamustine. This process can be carried out under various conditions, typically involving aqueous solutions and controlled pH levels . The hydrolysis leads to the formation of monohydroxy Bendamustine and subsequently this compound .
Industrial Production Methods: Industrial production of this compound follows similar hydrolysis pathways, often utilizing large-scale reactors to ensure consistent and efficient conversion. The process involves the use of catalysts and specific reaction conditions to optimize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its monohydroxy form or other reduced states.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
科学研究应用
Dihydroxy Bendamustine has several scientific research applications:
Chemistry: It is used as a model compound to study the hydrolysis and metabolism of alkylating agents.
Biology: Research focuses on its interactions with DNA and its role in inducing cell death.
Medicine: Studies investigate its potential as a therapeutic agent and its effects on cancer cells.
Industry: It is used in the development of new drugs and chemical processes
相似化合物的比较
Monohydroxy Bendamustine: Another metabolite of Bendamustine with similar but less potent effects.
Bendamustine: The parent compound with broader clinical applications.
Other Nitrogen Mustards: Compounds like Cyclophosphamide and Chlorambucil, which also form DNA crosslinks but differ in their specific chemical structures and clinical uses
Uniqueness: Dihydroxy Bendamustine is unique due to its specific hydrolysis pathway and its role as a metabolite of Bendamustine. Its distinct chemical properties and interactions with DNA make it a valuable compound for research and therapeutic applications .
属性
IUPAC Name |
4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDIDKYVZPCNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548492 | |
| Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109882-30-6 | |
| Record name | Des(di(2-chloroethyl))-di(2-hydroxyethyl) bendamustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109882306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[5-[Bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROXY BENDAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ELC90802 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dihydroxy Bendamustine differ from Bendamustine in terms of its interaction with STAT3?
A: While Bendamustine demonstrates an inhibitory effect on Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain, this compound (HP2), an inactive metabolite of Bendamustine, does not exhibit this inhibitory activity []. This suggests that the structural differences between Bendamustine and this compound significantly impact their interaction with STAT3 and potentially contribute to their differing pharmacological profiles.
Q2: What is the significance of the cysteine residues within the STAT3 structure in relation to Bendamustine's mechanism of action?
A: Research suggests that cysteine residues C550 and C712 in STAT3 play a crucial role in Bendamustine's inhibitory action []. When these cysteine residues are mutated (C550A or C712A), the sensitivity of STAT3 to Bendamustine is significantly reduced. This implies that Bendamustine might interact with these cysteine residues, possibly through covalent bonding, to exert its inhibitory effects on STAT3.
Q3: What are the primary routes of elimination for Bendamustine and its metabolites?
A: Following administration, Bendamustine undergoes extensive metabolization through multiple pathways and is subsequently excreted through both urine and feces [, ]. Approximately half of the administered dose is recovered in the urine, while roughly a quarter is recovered in the feces []. This highlights the importance of both renal and hepatic pathways in Bendamustine's clearance from the body.
Q4: Does Bendamustine accumulate in patients with renal or hepatic impairment?
A: Based on the pharmacokinetic profile of Bendamustine, including its short intermediate half-life and the dosing schedule used, accumulation in patients with renal or hepatic impairment is not anticipated []. This information is crucial for clinicians when considering Bendamustine treatment in patients with compromised renal or hepatic function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


